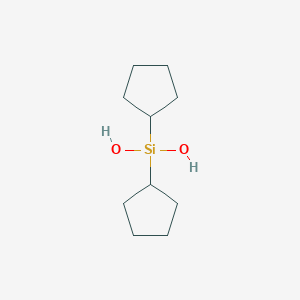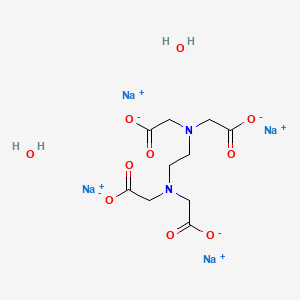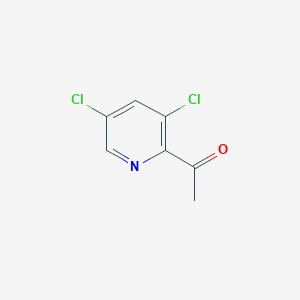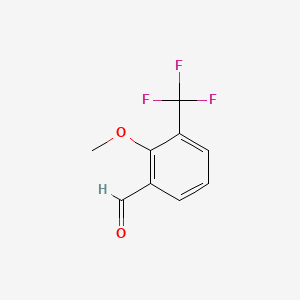
1-Fluoro-3-propylbenzene
概要
説明
1-Fluoro-3-propylbenzene is an organic compound with the molecular formula C9H11F It is a derivative of benzene, where a fluorine atom is substituted at the first position and a propyl group is substituted at the third position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-propylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Friedel-Crafts Acylation:
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Fluoro-3-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce a nitro group.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4) is used to introduce a sulfonic acid group.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Nitration: 1-Fluoro-3-nitropropylbenzene.
Sulfonation: 1-Fluoro-3-propylbenzenesulfonic acid.
Halogenation: 1-Fluoro-3-bromopropylbenzene or 1-Fluoro-3-chloropropylbenzene.
科学的研究の応用
1-Fluoro-3-propylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in studying the interactions of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-Fluoro-3-propylbenzene in chemical reactions involves the interaction of the fluorine atom and the propyl group with various reagents. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The propyl group, being an alkyl group, can undergo oxidation and reduction reactions, further expanding the compound’s reactivity .
類似化合物との比較
- 1-Fluoro-2-propylbenzene
- 1-Fluoro-4-propylbenzene
- 1-Chloro-3-propylbenzene
- 1-Bromo-3-propylbenzene
Comparison: 1-Fluoro-3-propylbenzene is unique due to the position of the fluorine atom and the propyl group on the benzene ring. The fluorine atom at the first position significantly affects the compound’s reactivity compared to other halogenated propylbenzenes. The position of the propyl group also influences the compound’s physical and chemical properties, making it distinct from its isomers .
特性
IUPAC Name |
1-fluoro-3-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGSJNNMMKJKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623935 | |
| Record name | 1-Fluoro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28593-12-6 | |
| Record name | 1-Fluoro-3-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)







